molecular formula C21H26N2O2 B8244352 5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

Cat. No.: B8244352
M. Wt: 338.4 g/mol
InChI Key: PUCKXGIYMMARMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol is a complex organic compound known for its unique structural properties. This compound features a spirobiindane core, which is a bicyclic structure where two indane units are connected through a single carbon atom. The presence of multiple functional groups, including amino and hydroxyl groups, makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol typically involves multiple steps. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 3,3,3’,3’-tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol and an amine source can yield the desired diamino compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the amino groups can produce primary amines .

Scientific Research Applications

5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirobiindane core provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and hydroxyl groups in 5,5’-Diamino-2,2’,3,3’-tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-6,6’-diol makes it unique compared to its analogs

Properties

IUPAC Name

6,6'-diamino-1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,24-25H,9-10,22-23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCKXGIYMMARMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(C3=CC(=C(C=C32)O)N)(C)C)C4=CC(=C(C=C41)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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